![molecular formula C14H32NO3P B12564399 [12-(Ethylamino)dodecyl]phosphonic acid CAS No. 198065-35-9](/img/structure/B12564399.png)
[12-(Ethylamino)dodecyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[12-(Ethylamino)dodecyl]phosphonic acid: is an organic compound characterized by the presence of a phosphonic acid group attached to a long alkyl chain with an ethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [12-(Ethylamino)dodecyl]phosphonic acid typically involves the reaction of dodecylphosphonic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dodecylphosphonic acid+Ethylamine→[12-(Ethylamino)dodecyl]phosphonic acid
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: [12-(Ethylamino)dodecyl]phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the ethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives with different functional groups.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical reactions.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Investigated for its potential as a bioactive compound in drug development.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Industry:
- Utilized in the formulation of specialty chemicals and materials.
- Applied in the development of corrosion inhibitors and surface coatings.
作用機序
The mechanism of action of [12-(Ethylamino)dodecyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or other functional groups, influencing the activity of the target molecules. The ethylamino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
類似化合物との比較
- [12-(Amino)dodecyl]phosphonic acid
- [12-(Methylamino)dodecyl]phosphonic acid
- [12-(Propylamino)dodecyl]phosphonic acid
Uniqueness:
- The presence of the ethylamino group in [12-(Ethylamino)dodecyl]phosphonic acid provides unique chemical properties, such as enhanced solubility and specific reactivity compared to its analogs.
- The long alkyl chain contributes to its surfactant properties, making it suitable for applications in various fields.
特性
CAS番号 |
198065-35-9 |
|---|---|
分子式 |
C14H32NO3P |
分子量 |
293.38 g/mol |
IUPAC名 |
12-(ethylamino)dodecylphosphonic acid |
InChI |
InChI=1S/C14H32NO3P/c1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-19(16,17)18/h15H,2-14H2,1H3,(H2,16,17,18) |
InChIキー |
JUEBXRFTBDZBLA-UHFFFAOYSA-N |
正規SMILES |
CCNCCCCCCCCCCCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


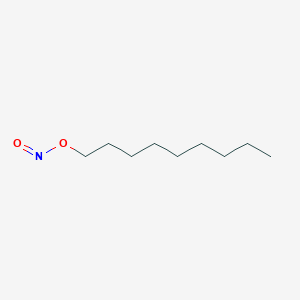
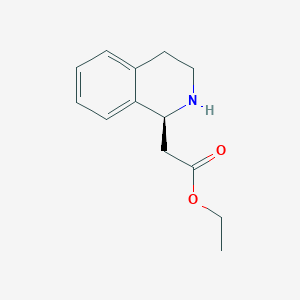
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
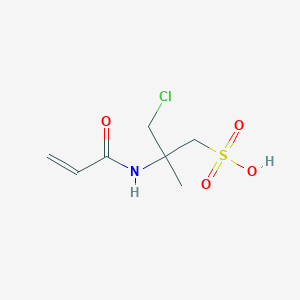
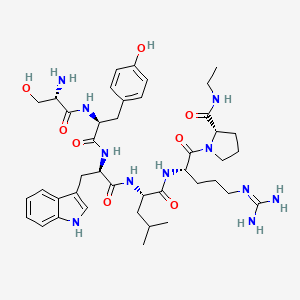
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
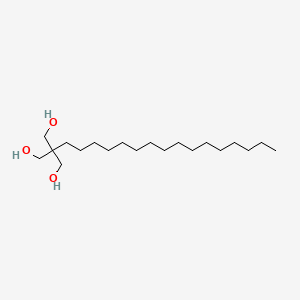
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
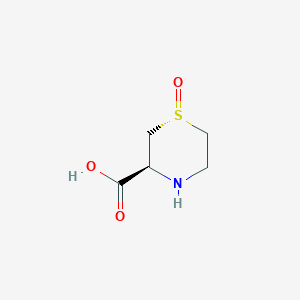
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
